molecular formula C9H14N2O B12440620 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol

3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol

Cat. No.: B12440620
M. Wt: 166.22 g/mol
InChI Key: IMKKWPGWLCOUBM-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a cyclopentyl substituent at position 3, and a methyl group at position 1. Pyrazol-5-ol derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and tunable electronic properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-cyclopentyl-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3

InChI Key

IMKKWPGWLCOUBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl acetoacetate to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural differences between 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol 1-Me, 3-Cyclopentyl, 5-OH C₉H₁₄N₂O ~166.22 (estimated) Likely moderate lipophilicity
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol 1-iPr, 3-Cyclobutyl, 5-OH C₁₀H₁₆N₂O 180.25 Higher steric hindrance
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol 2-Me, 5-Cyclopropyl, 3-CH₂OH C₈H₁₂N₂O 152.20 Enhanced H-bonding (hydroxymethyl)
3-Phenyl-1H-pyrazol-5-ol 3-Ph, 5-OH C₉H₈N₂O 160.17 Aromatic π-π interactions
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol 1-Cyclopentyl, 3-OH, 5-NH₂ C₈H₁₃N₃O 167.21 Increased polarity (amino group)
Key Observations:
  • Lipophilicity : The cyclopentyl substituent enhances lipophilicity relative to phenyl or hydroxymethyl groups, suggesting better membrane permeability in biological systems.
  • Hydrogen Bonding: The hydroxyl group at position 5 enables hydrogen bonding, similar to the amino group in 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol , but with weaker donor strength.

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